molecular formula C7H9N5O4 B14373730 3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea CAS No. 89854-42-2

3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea

Cat. No.: B14373730
CAS No.: 89854-42-2
M. Wt: 227.18 g/mol
InChI Key: WPOPXYFSRHLARA-UHFFFAOYSA-N
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Description

3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyrimidine ring, a nitrosourea moiety, and a methyl group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea typically involves the reaction of a pyrimidine derivative with a nitrosourea compound under specific conditions. One common method involves the use of thiophen-2-carbaldehyde and malononitrile in a water-ethanol solution (1:1 ratio) as a three-component system . The reaction is carried out for a specified duration, often under reflux conditions, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrosourea moiety to other functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea involves its interaction with cellular components, particularly DNA. The nitrosourea moiety can alkylate DNA, leading to the formation of cross-links and subsequent disruption of DNA replication and repair processes . This mechanism is particularly relevant in its potential anticancer activity, as it can induce cell death in rapidly dividing cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea is unique due to its specific combination of a pyrimidine ring and a nitrosourea moiety, which imparts distinct chemical reactivity and biological activity. Its ability to alkylate DNA and disrupt cellular processes sets it apart from other similar compounds.

Properties

CAS No.

89854-42-2

Molecular Formula

C7H9N5O4

Molecular Weight

227.18 g/mol

IUPAC Name

3-[(2,4-dioxo-1H-pyrimidin-5-yl)methyl]-1-methyl-1-nitrosourea

InChI

InChI=1S/C7H9N5O4/c1-12(11-16)7(15)9-3-4-2-8-6(14)10-5(4)13/h2H,3H2,1H3,(H,9,15)(H2,8,10,13,14)

InChI Key

WPOPXYFSRHLARA-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)NCC1=CNC(=O)NC1=O)N=O

Origin of Product

United States

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